
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is an organic compound with a unique structure that includes both ethenyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylhex-2-ene-1,6-diol with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the ethenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using hydrogen gas and a metal catalyst like palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Thionyl chloride in anhydrous conditions to replace hydroxyl groups with chlorine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to 5-ethyl-2,5-dimethylhex-2-ene-1,6-diol.
Substitution: Formation of 5-ethenyl-2,5-dimethylhex-2-ene-1,6-dichloride.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology
In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its derivatives could potentially exhibit antimicrobial or anticancer properties.
Medicine
In medicine, this compound and its derivatives are studied for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of ethenyl and hydroxyl groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylhex-2-ene-1,6-diol: Lacks the ethenyl group, resulting in different reactivity and applications.
5-Ethenyl-2,5-dimethylhexane-1,6-diol: Similar structure but with a saturated carbon chain, leading to different chemical properties.
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-dichloride:
Uniqueness
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is unique due to the presence of both ethenyl and dimethyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
879090-06-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
5-ethenyl-2,5-dimethylhex-2-ene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,8-12)6-5-9(2)7-11/h4-5,11-12H,1,6-8H2,2-3H3 |
Clave InChI |
NULPVPHFVVJYFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(CO)C=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


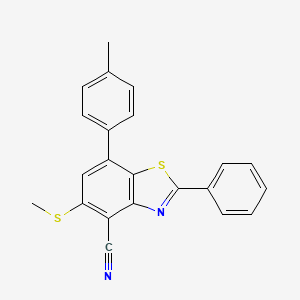
![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)
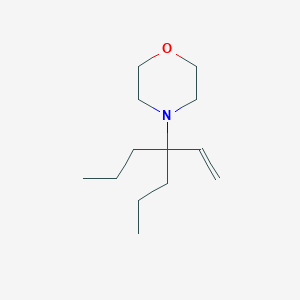
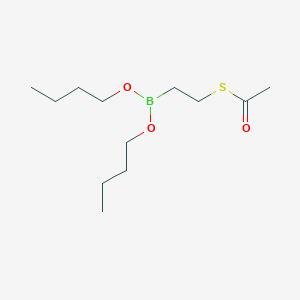
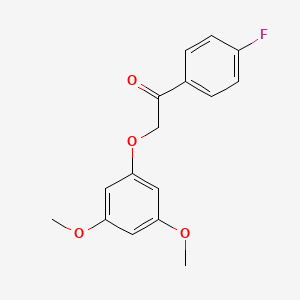

![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)

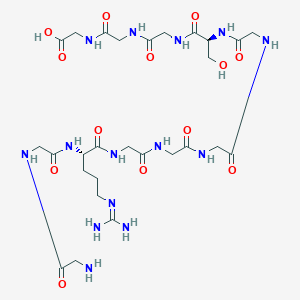
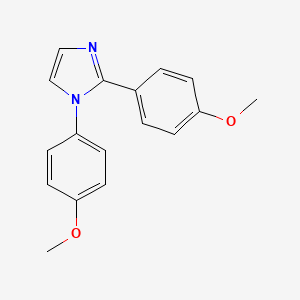
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
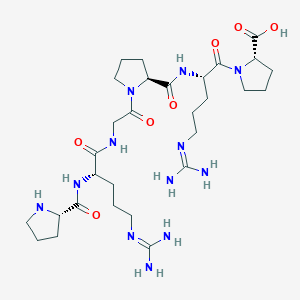
![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)
